molecular formula C18H19BrN2O4S B5187371 N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide

N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No. B5187371
M. Wt: 439.3 g/mol
InChI Key: UAHAFVYDOONDGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an acetylphenyl group, a bromophenylsulfonyl group, and an ethylglycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the acetylphenyl and bromophenylsulfonyl moieties, followed by their coupling with ethylglycinamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. These might include electrophilic aromatic substitution reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Agent Development

The compound has been investigated for its potential as an antimicrobial agent. Its structure, which includes a sulfonylphenyl moiety, has shown promise in fighting Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium. The compound’s efficacy against bacterial and fungal strains makes it a candidate for further research in developing new antimicrobial drugs .

Biochar and Hydrochar Soil Amendments

While not directly related to AKOS000446343, research on soil amendments using biochar and hydrochar can inform potential applications of the compound. Given its structural stability, AKOS000446343 could be explored as a soil amendment agent to improve soil quality, reduce water loss, and interact with microbial communities .

Suzuki–Miyaura Coupling Reactions

The compound’s bromophenyl sulfonyl component could be utilized in Suzuki–Miyaura coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound could serve as a precursor or a reagent in developing new materials or pharmaceuticals through these coupling reactions .

Drug Design and Synthesis

The compound’s unique structure, which includes an acetylphenyl and a bromophenyl sulfonyl group, makes it a valuable scaffold in drug design. Its molecular framework can be used to synthesize a variety of chemotypes, such as N-acyl-α-amino acids and oxazoles, which are important in medicinal chemistry .

Antioxidant Activity

Research has indicated that compounds with a similar structural framework to AKOS000446343 exhibit antioxidant properties. These properties are crucial in developing treatments for oxidative stress-related diseases. The compound’s potential antioxidant activity warrants further investigation .

Alternative Toxicity Testing

The compound has been used in toxicity assays, such as those involving freshwater cladoceran Daphnia magna. These studies are essential for evaluating the environmental impact of new compounds and for ensuring their safety before widespread use .

Agricultural Biotechnology

In agricultural biotechnology, there is a need for effective deployment of beneficial microbes into the soil. Compounds like AKOS000446343 could be explored as carriers for these microbes, potentially enhancing their effectiveness and longevity in the soil .

Carbon Sequestration

Given the compound’s stable adsorption qualities, it could be investigated for its potential in carbon sequestration. This application would be particularly relevant in the context of climate change mitigation, where stable carbon compounds are needed to capture and store atmospheric carbon dioxide .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include using personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. These might include exploring its use in pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-3-21(26(24,25)17-9-7-15(19)8-10-17)12-18(23)20-16-6-4-5-14(11-16)13(2)22/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHAFVYDOONDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide

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